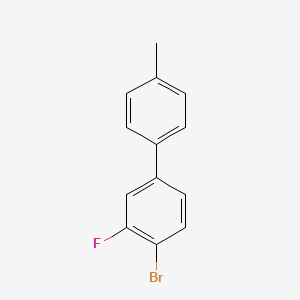
6-cyclopropylpyridine-3-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-cyclopropylpyridine-3-carboxylic acid hydrochloride is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique chemical structure, which includes a cyclopropyl group attached to the pyridine ring, and it is often used in various chemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropylpyridine-3-carboxylic acid hydrochloride typically involves the cyclopropylation of pyridine derivatives. One common method is the reaction of 3-pyridinecarboxylic acid with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopropyl group.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
6-cyclopropylpyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: N-oxides of 6-cyclopropylpyridine-3-carboxylic acid.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-cyclopropylpyridine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-cyclopropylpyridine-3-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering the conformation of target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-3-carboxylic acid: Lacks the cyclopropyl group, making it less sterically hindered.
Cyclopropylpyridine: Similar structure but without the carboxylic acid group.
Cyclopropylpyridine-3-carboxamide: Contains an amide group instead of a carboxylic acid.
Uniqueness
6-cyclopropylpyridine-3-carboxylic acid hydrochloride is unique due to the presence of both the cyclopropyl group and the carboxylic acid group on the pyridine ring. This combination imparts distinct chemical properties, such as increased steric hindrance and potential for hydrogen bonding, which can influence its reactivity and interactions in various applications.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-cyclopropylpyridine-3-carboxylic acid hydrochloride involves the cyclization of a precursor compound followed by carboxylation and subsequent salt formation with hydrochloric acid.", "Starting Materials": [ "2-cyclopropylpyridine", "Sodium hydride", "Carbon dioxide", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Deprotonation of 2-cyclopropylpyridine with sodium hydride in methanol to form the corresponding sodium salt.", "Step 2: Cyclization of the sodium salt with itself to form 6-cyclopropylpyridine.", "Step 3: Carboxylation of 6-cyclopropylpyridine with carbon dioxide in the presence of a suitable catalyst to form 6-cyclopropylpyridine-3-carboxylic acid.", "Step 4: Formation of the hydrochloride salt by reacting 6-cyclopropylpyridine-3-carboxylic acid with hydrochloric acid." ] } | |
Numéro CAS |
2680536-14-3 |
Formule moléculaire |
C9H10ClNO2 |
Poids moléculaire |
199.6 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



